molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol

Cat. No.: B15064330
CAS No.: 5418-53-1
M. Wt: 279.76 g/mol
InChI Key: MNUUKEZBBCZHQH-UHFFFAOYSA-N
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Description

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is unique due to its specific chemical structure, which allows it to exhibit distinct biological activities compared to other quinoline derivatives

Properties

CAS No.

5418-53-1

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol

InChI

InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18)

InChI Key

MNUUKEZBBCZHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO

Origin of Product

United States

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